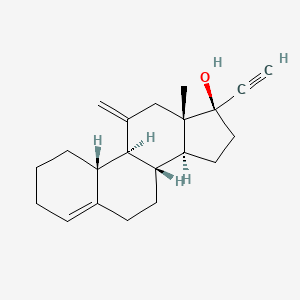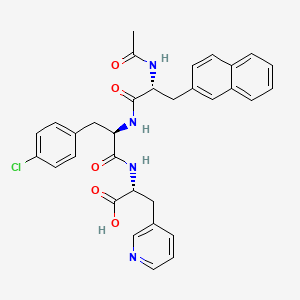
AC-D-2-Nal-D-4-clphe-D-3-pal
Descripción general
Descripción
AC-D-2-Nal-D-4-clphe-D-3-pal (ACD2N) is a synthetic compound consisting of two carbon-carbon double bonds and three chiral centers. It is a structural analog of the naturally occurring amino acid, L-alanine. ACD2N has been studied extensively in the laboratory and has been found to have a variety of biological effects, including antioxidant and anti-inflammatory activities. It has also been used in various laboratory experiments, including those involving cell culture, animal models, and human studies.
Aplicaciones Científicas De Investigación
N-alkylated Chitosan as a Potential Nonviral Vector for Gene Transfection
Alkylated chitosans (ACSs) have shown promising results in gene transfection applications. The modification of chitosan with alkyl bromide leads to self-aggregation of ACSs, which is crucial for the formation of complexes between ACSs and DNA. These complexes are instrumental in shielding DNA from DNase hydrolysis, thus protecting the genetic material during transfection. Furthermore, ACSs have demonstrated the ability to enhance the fusion of dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) multilamellar vesicles and destabilize membranes, which are key processes in effective gene delivery. Interestingly, the transfection efficiency is significantly increased with the elongation of the alkyl side chain in the ACSs, attributed to improved cellular entry and DNA unpacking facilitated by hydrophobic interactions and the weakening of electrostatic attractions between DNA and ACSs (Liu et al., 2003).
Fluorescent Determination of Cardiolipin Using 10-N-nonyl Acridine Orange
Cardiolipin (CL) plays a pivotal role as a marker for cell apoptosis, and its quantitative detection is crucial in various biomedical research contexts. The development of a specific fluorescent method for CL in solution using 10-N-nonyl acridine orange (NAO) represents a significant advancement in this field. The interaction of NAO with different phospholipids and conditions has been thoroughly investigated, leading to a stable and reliable method for the fluorescent determination of CL. This method's specificity and sensitivity make it an invaluable tool for the quantitative determination of CL in biological samples, providing crucial insights into apoptosis and other cell processes (Kaewsuya et al., 2007).
Photoaffinity Labeling and its Application in Structural Biology
Photoaffinity labeling (PAL) is a powerful technique widely used in structural biology to study the organization of biological systems. The technique involves the use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to form covalent bonds with target biomolecules upon light activation. This method, combined with advanced analytical techniques like mass spectrometry and computer-aided modeling, has been instrumental in elucidating the structural and functional aspects of various biological molecules and complexes. PAL's applications span across studying drug targets, transport processes, stereochemistry of receptor-ligand interactions, and the structure of biological membranes (Vodovozova, 2007).
Propiedades
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELARIGGXWXYRN-MPFGFTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-D-2-Nal-D-4-clphe-D-3-pal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)



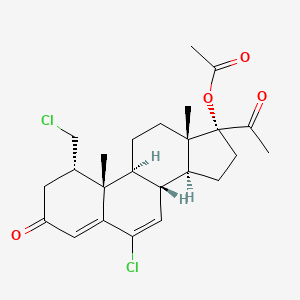
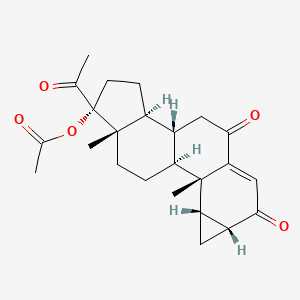
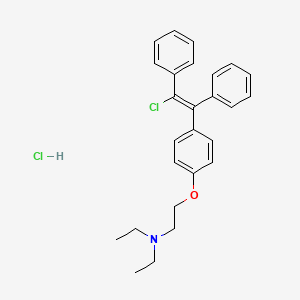
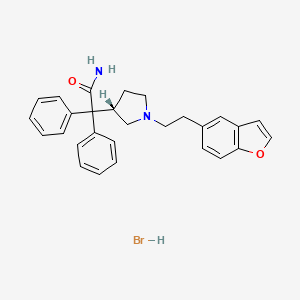
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
